Boc-4-Oxo-Pro-OMe

Beschreibung

The exact mass of the compound (S)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

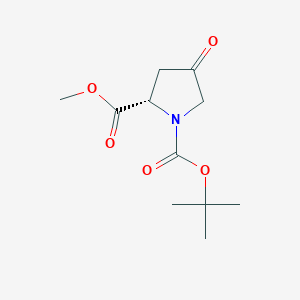

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h8H,5-6H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBHYYJZVWZCOZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)C[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450972 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102195-80-2 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-4-Oxo-Pro-OMe: Properties, Synthesis, and Applications

A Versatile Chiral Building Block for Drug Discovery and Peptide Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of N-Boc-4-oxo-L-proline methyl ester (Boc-4-Oxo-Pro-OMe), a key intermediate for researchers, scientists, and professionals in drug development and peptide chemistry. This document consolidates critical data, outlines detailed experimental protocols, and visualizes synthetic pathways to facilitate its use in complex molecular design and synthesis.

Chemical Properties and Structure

This compound, systematically named (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, is a derivative of the amino acid L-proline.[1] The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxylic acid makes it a stable and versatile intermediate for organic synthesis.[1] The ketone functionality at the 4-position offers a reactive site for introducing further molecular diversity.[2]

Table 1: Physicochemical Properties of this compound and its Parent Compound

| Property | This compound | Boc-4-oxo-L-proline |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid |

| Synonyms | N-Boc-4-oxo-L-proline methyl ester | Boc-4-oxo-Pro-OH, (S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid[3] |

| CAS Number | 102195-80-2[1] | 84348-37-8[3] |

| Molecular Formula | C₁₁H₁₇NO₅[1] | C₁₀H₁₅NO₅[3] |

| Molecular Weight | 243.26 g/mol | 229.23 g/mol [3] |

| Appearance | White to off-white powder or solid[1] | White solid[3] |

| Melting Point | 35-40°C[1] | 160°C (decomposes)[3] |

| Solubility | Soluble in common organic solvents | Insoluble in water[4] |

| Storage | 2-8°C, protected from moisture[3][5] | -20°C, sealed, away from moisture[5] |

Spectroscopic and Analytical Data

Characterization of this compound is crucial for confirming its identity and purity. Below is a summary of expected spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.65 (dd, 1H), 3.75 (s, 3H), 3.60-3.80 (m, 2H), 2.70-2.90 (m, 2H), 1.45 (s, 9H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 206.0 (C=O, ketone), 171.0 (C=O, ester), 154.0 (C=O, Boc), 81.0, 58.0, 53.0, 45.0, 38.0, 28.0 (3C). |

| Infrared (IR) | ν (cm⁻¹): ~2975 (C-H), ~1750 (C=O, ketone), ~1740 (C=O, ester), ~1700 (C=O, Boc). |

| Mass Spectrometry (ESI-MS) | m/z: 244.1 [M+H]⁺, 266.1 [M+Na]⁺. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 4-hydroxy-L-proline. The general strategy involves the protection of the amine group with a Boc anhydride, followed by esterification and subsequent oxidation of the hydroxyl group to a ketone.[2]

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester [6]

-

Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride (14.5 g, 0.1 mol) in dichloromethane (400 mL) and cool the mixture to 0°C.

-

With stirring, sequentially add triethylamine (28 mL, 0.2 mol), 4-dimethylaminopyridine (0.61 g, 5 mmol), and di-tert-butyl dicarbonate (Boc anhydride) (27.5 mL, 0.12 mol).

-

Allow the reaction mixture to warm gradually to room temperature and continue stirring for 2 hours.

-

Monitor the reaction by thin-layer chromatography. Upon completion, concentrate the mixture under reduced pressure.

-

Add diethyl ether to the residue, collect the solid by filtration, and wash thoroughly with ether.

-

Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline methyl ester as a white solid.

Step 2: Oxidation to this compound

-

Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in dichloromethane.

-

In a separate flask, prepare a Swern oxidation reagent by adding oxalyl chloride to a solution of dimethyl sulfoxide (DMSO) in dichloromethane at -78°C.

-

Add the solution of the starting material to the Swern reagent and stir for the appropriate time.

-

Quench the reaction with triethylamine and allow it to warm to room temperature.

-

Perform an aqueous work-up and purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity and Applications in Drug Development

This compound is a valuable chiral scaffold in medicinal chemistry due to its constrained pyrrolidine ring and the reactive ketone group.[2]

Reactivity of the 4-Oxo Group

The ketone at the C4 position is an electrophilic center that readily undergoes various nucleophilic additions and condensation reactions. This allows for the introduction of a wide range of functional groups, leading to diverse libraries of proline analogs.[2] Common transformations include:

-

Reduction: Stereoselective reduction of the ketone using agents like sodium borohydride yields hydroxyproline derivatives.[2]

-

Reductive Amination: Reaction with amines in the presence of a reducing agent introduces nitrogen-containing substituents.

-

Wittig Reaction: Formation of an exocyclic double bond.

Applications as a Pharmaceutical Intermediate

The unique conformational constraints and chiral nature of the proline scaffold make this compound a key intermediate in the synthesis of a variety of bioactive molecules and complex drugs.[1] It serves as a building block for:

-

Enzyme Inhibitors: The rigid structure can mimic transition states of enzymatic reactions.

-

Peptidomimetics: Incorporation into peptide sequences can enhance stability and biological activity.

-

Novel Heterocyclic Systems: The pyrrolidine ring can be elaborated to construct more complex ring systems.

While this compound does not directly participate in signaling pathways, it is instrumental in synthesizing molecules that target various biological pathways, including those involved in neurological and metabolic diseases.[1]

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis and drug discovery. Its well-defined structure, protected functional groups, and the reactive 4-oxo position provide chemists with a powerful tool for creating novel and complex molecules with potential therapeutic applications. The detailed information and protocols in this guide are intended to support and streamline the use of this important chiral building block in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Boc-4-oxo-L-proline | 84348-37-8 | Benchchem [benchchem.com]

- 3. N-Boc-4-oxo- L -proline 97 84348-37-8 [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. chemscene.com [chemscene.com]

- 6. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]

In-Depth Technical Guide: Characterization of (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid methyl ester, a key chiral building block in organic synthesis and pharmaceutical development. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates the synthetic workflow.

Core Data Presentation

The quantitative data for (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid methyl ester are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| CAS Number | 102195-80-2 | [1] |

| Molecular Formula | C₁₁H₁₇NO₅ | [1][2] |

| Molecular Weight | 243.26 g/mol | [1][2] |

| Melting Point | 42-46 °C | [1] |

| Optical Rotation | [α]²²/D +14.0° (c = 1 in chloroform) | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) 4.696-4.814 (m, 1H), 3.766-3.895 (m, 1H), 3.895 (s, 3H), 2.876-2.944 (t, 1H, J = 13.6Hz), 2.550-2.597 (d, 1H, J = 18.8Hz), 1.51 (s, 9H) | [3] |

Note: Detailed ¹³C NMR, mass spectrometry, and IR spectroscopy data were not available in the referenced search results.

Experimental Protocols

The synthesis of (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid methyl ester can be achieved through a multi-step process starting from (2S,4R)-4-hydroxy-L-proline. The following protocol is a representative procedure.

Step 1: Methyl Esterification of (2S,4R)-4-hydroxy-L-proline

-

Reaction Setup: To a solution of (2S,4R)-4-hydroxy-L-proline in methanol, add thionyl chloride dropwise at 0 °C.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Remove the solvent under reduced pressure. The resulting crude methyl ester hydrochloride can be used in the next step without further purification.

Step 2: N-Boc Protection

-

Reaction Setup: Dissolve the crude methyl ester hydrochloride from the previous step in a suitable solvent such as dichloromethane. Add a base, for example, triethylamine or diisopropylethylamine, to neutralize the hydrochloride.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature until the N-Boc protection is complete (monitored by TLC).

-

Work-up and Isolation: Wash the reaction mixture with aqueous solutions of a weak acid (e.g., citric acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-trans-4-hydroxy-L-proline methyl ester. Purify by column chromatography if necessary.

Step 3: Oxidation to the Ketone

-

Reaction Setup: Dissolve the N-Boc-trans-4-hydroxy-L-proline methyl ester (from Step 2) in dichloromethane and cool the solution to 0 °C.[3]

-

Addition of Oxidizing Agent: Add Dess-Martin periodinane (DMP) to the cooled solution.[3]

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for approximately 4 hours, or until TLC indicates the complete consumption of the starting material.[3]

-

Quenching and Work-up: Quench the reaction by adding an aqueous solution of sodium bisulfite. Extract the mixture with dichloromethane. Wash the combined organic layers with aqueous sodium bicarbonate solution and brine.[3]

-

Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a colorless oil.[3] The product can be further purified by column chromatography on silica gel.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid methyl ester.

Caption: Synthetic pathway for the target compound.

References

A-Z Guide to the Synthesis of Boc-4-Oxo-Pro-OMe from Hydroxyproline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathway to produce O1-tert-butyl O2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate, commonly known as Boc-4-Oxo-Pro-OMe. This valuable chiral building block is a key intermediate in the synthesis of complex peptides and various pharmaceutical compounds.[1][2] The synthesis originates from the readily available amino acid, trans-4-hydroxy-L-proline.

The process is primarily a two-stage synthesis:

-

Protection and Esterification: The synthesis begins with the protection of the amine and the esterification of the carboxylic acid of trans-4-hydroxy-L-proline to yield the stable intermediate, N-Boc-trans-4-hydroxy-L-proline methyl ester.

-

Oxidation: The secondary alcohol of the hydroxyproline derivative is then oxidized to a ketone to yield the final product, this compound.

This guide will detail the experimental protocols, compare various methodologies, and provide quantitative data in structured formats for clarity and ease of use.

Overall Synthetic Workflow

The logical progression from the starting material to the final product involves two key transformations. The optimal sequence involves first protecting the nitrogen atom with a tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid to prevent unwanted side reactions.[3] The resulting intermediate is then oxidized.

Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester

The initial step involves the preparation of the key intermediate, N-Boc-trans-4-hydroxy-L-proline methyl ester (CAS 74844-91-0). A reliable method involves a two-step process where the hydroxyproline is first protected with a Boc group and then esterified.[4]

Experimental Protocol

Part A: Boc Protection of trans-4-hydroxy-L-proline

-

Suspend trans-4-hydroxy-L-proline (1.0 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) in dichloromethane (CH₂Cl₂) in a reaction flask and stir for 10-15 minutes.[4]

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) (1.8 equiv) in CH₂Cl₂ to the suspension. Maintain the internal temperature at or below 30°C.[4]

-

After the addition is complete, stir the mixture at 20-30°C overnight.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water and stir for 1 hour.[4]

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-trans-4-hydroxy-L-proline as a white solid.[4]

Part B: Methyl Esterification

-

Dissolve the N-Boc-trans-4-hydroxy-L-proline (1.0 equiv) from Part A and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) in tetrahydrofuran (THF).[4]

-

Stir the mixture at 20-30°C for 1 hour.

-

Add methanol (1.0 equiv) dropwise, maintaining the temperature below 30°C.[4]

-

Continue stirring at 20-30°C for 2 hours, monitoring by TLC.

-

Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Collect the filtrate and concentrate under reduced pressure to yield the crude product, N-Boc-trans-4-hydroxy-L-proline methyl ester.[4] This can be purified further by chromatography if necessary.

Data Summary: Reagents for Intermediate Synthesis

| Reagent/Material | Molar Equiv. (Part A) | Molar Equiv. (Part B) | Purpose |

| trans-4-hydroxy-L-proline | 1.0 | - | Starting Material |

| Di-tert-butyl dicarbonate | 1.8 | - | Boc protecting agent |

| 4-(Dimethylamino)pyridine (DMAP) | 0.1 | - | Catalyst |

| Dichloromethane (CH₂Cl₂) | Solvent | - | Solvent |

| N-Boc-trans-4-hydroxy-L-proline | - | 1.0 | Reactant |

| Methanol (MeOH) | - | 1.0 | Esterifying agent |

| N,N'-Dicyclohexylcarbodiimide (DCC) | - | 1.1 | Coupling agent |

| Tetrahydrofuran (THF) | - | Solvent | Solvent |

Step 2: Oxidation to this compound

The conversion of the secondary alcohol in N-Boc-trans-4-hydroxy-L-proline methyl ester to a ketone is a critical step. Several oxidation methods are available, with Swern and Dess-Martin oxidations being among the most common due to their mild conditions and high selectivity, avoiding the use of toxic heavy metals like chromium.[5]

Comparison of Common Oxidation Methods

| Method | Oxidizing Agent(s) | Typical Conditions | Advantages | Disadvantages |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78°C to RT, CH₂Cl₂ | Mild, high yield, avoids heavy metals.[5] | Requires cryogenic temperatures; produces malodorous dimethyl sulfide byproduct.[5] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temp, CH₂Cl₂ | Very mild, neutral pH, fast reaction times, easy workup.[6] | DMP is shock-sensitive and can be expensive. |

| TEMPO Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | 0°C to RT, Biphasic | Cost-effective, uses bleach as the primary oxidant. | Can generate genotoxic impurities. |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0°C to RT, Acetone | Strong, inexpensive reagent. | Highly toxic and carcinogenic Cr(VI) waste; harsh acidic conditions. |

Experimental Protocols for Oxidation

Protocol 1: Swern Oxidation

-

Prepare a solution of oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) and cool to -78°C under a nitrogen atmosphere.[7]

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4 equiv) in CH₂Cl₂ to the oxalyl chloride solution and stir for 5-15 minutes.[7][8]

-

Add a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv) in CH₂Cl₂ dropwise to the reaction mixture.[9]

-

Stir the mixture at -78°C for 30 minutes.

-

Add triethylamine (Et₃N) (5.0 equiv) dropwise, stir for another 30 minutes at -78°C, and then allow the reaction to warm to room temperature.[8][9]

-

Quench the reaction with water. Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[7]

-

Purify the resulting crude product by flash column chromatography to yield this compound.[9]

Protocol 2: Dess-Martin Oxidation

-

Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

-

Add Dess-Martin Periodinane (DMP) (1.2-1.5 equiv) to the solution at room temperature.[6]

-

Stir the reaction for 0.5 to 2 hours, monitoring its completion by TLC.[6]

-

Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃.

-

Stir vigorously until the layers are clear. Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by flash chromatography.

Swern Oxidation Mechanism

The Swern oxidation proceeds through the formation of a reactive chlorosulfonium salt, which activates the alcohol for elimination.

Physicochemical Properties of this compound

The final product is typically a white to yellow solid or oil, and its properties are well-documented.

| Property | Value | Reference(s) |

| CAS Number | 102195-80-2 | [2][10] |

| Molecular Formula | C₁₁H₁₇NO₅ | [2] |

| Molecular Weight | 243.26 g/mol | |

| Appearance | White to yellow powder/solid | [2] |

| Melting Point | 35-40 °C | [2] |

Note: Spectroscopic data such as ¹H NMR and ¹³C NMR are available through specialized chemical databases and should be used for definitive structural confirmation.[11]

Conclusion

The synthesis of this compound from trans-4-hydroxy-L-proline is a well-established and robust process crucial for the fields of medicinal chemistry and peptide synthesis. The key steps involve careful protection of the starting material followed by a selective oxidation of the secondary alcohol. While several oxidation methods exist, modern, mild techniques such as the Swern and Dess-Martin oxidations are preferred for their high yields and compatibility with sensitive functional groups, despite their specific procedural demands. This guide provides the necessary framework for researchers to successfully and efficiently synthesize this important chiral intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. Dess-Martin Oxidation [organic-chemistry.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 10. This compound, 102195-80-2, Boc Amino Acids, P3 BioSystems [p3bio.com]

- 11. N-Boc-4-oxo-L-Proline methyl ester(102195-80-2) 1H NMR spectrum [chemicalbook.com]

Navigating the Chemical Landscape of Boc-4-Oxo-Pro-OMe: A Technical Guide to its Solubility and Stability

For Immediate Release

Shanghai, China – December 26, 2025 – In the intricate world of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of key intermediates is paramount. This technical guide provides an in-depth analysis of the solubility and stability profile of N-tert-butyloxycarbonyl-4-oxo-L-proline methyl ester (Boc-4-Oxo-Pro-OMe), a crucial building block in modern synthetic chemistry. This document is intended for researchers, scientists, and professionals in the drug development sector, offering a centralized resource of available data, experimental protocols, and stability considerations.

While specific quantitative solubility and stability data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from analogous compounds and the known chemical behavior of its constituent functional groups to provide a robust predictive profile.

Core Data Presentation

The following tables summarize the expected solubility and stability characteristics of this compound. It is critical to note that these are largely qualitative and inferred from related structures. Experimental verification is strongly recommended for any application.

Table 1: Solubility Profile of this compound (Qualitative)

| Solvent Class | Specific Solvents | Expected Solubility | Notes |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | The related N-Boc-L-proline shows good solubility in DMF and DMSO[1]. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Often used in the synthesis and workup of Boc-protected amino acids[2]. |

| Esters | Ethyl Acetate (EtOAc) | Moderate to High | Commonly used as an extraction solvent in related syntheses, indicating good solubility[2]. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to High | General utility as solvents for a wide range of organic compounds. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate | The related N-Boc-L-proline is soluble in ethanol[1]. |

| Aqueous Solutions | Water, Buffers | Low to Sparingly Soluble | N-Boc-L-proline is sparingly soluble in aqueous buffers[1]. The methyl ester may exhibit slightly different behavior. |

Table 2: Stability Profile of this compound

| Condition | Expected Stability | Degradation Pathways/Considerations |

| Acidic pH | Low | The Boc (tert-butyloxycarbonyl) protecting group is highly susceptible to cleavage under acidic conditions, yielding the free amine, carbon dioxide, and isobutylene[3][][5]. |

| Basic pH | Moderate to High | The Boc group is generally stable to basic and nucleophilic conditions[3][][5]. However, the methyl ester is susceptible to hydrolysis under strong basic conditions to yield the corresponding carboxylic acid. |

| Temperature | Moderate | The related solid, N-Boc-4-oxo-L-proline, has a high decomposition melting point (160 °C)[6]. However, prolonged exposure to high temperatures, especially in solution, may promote degradation. Recommended storage for the related acid is 2-8°C[6]. |

| Light | Generally Stable | No specific photolability has been reported, but as with many complex organic molecules, storage in the dark is a standard precautionary measure. |

| Oxidizing/Reducing Agents | Susceptible | The 4-oxo (ketone) functionality can be reduced by agents like sodium borohydride. The proline ring itself can be susceptible to oxidation under harsh conditions. |

Experimental Protocols

The following are generalized experimental protocols for determining the solubility and stability of this compound. These should be adapted and optimized for specific laboratory conditions and analytical capabilities.

Protocol 1: Determination of Solubility

-

Materials : this compound, a selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, acetonitrile, methanol, ethyl acetate, DMSO), analytical balance, vials, magnetic stirrer, temperature-controlled shaker, and a suitable analytical instrument (e.g., HPLC-UV, UPLC-MS).

-

Method (Shake-Flask Method) :

-

Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Seal the vials and place them in a temperature-controlled shaker set to a standard temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand, or centrifuge them, to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).

-

Calculate the solubility in mg/mL or mol/L.

-

Protocol 2: Assessment of pH-Dependent Stability

-

Materials : this compound, a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 7.4, 9), a co-solvent if necessary to achieve initial dissolution (e.g., acetonitrile), temperature-controlled incubator, HPLC-UV or UPLC-MS.

-

Method :

-

Prepare a stock solution of this compound in the chosen co-solvent.

-

In separate vials, add a small aliquot of the stock solution to each of the different pH buffers to achieve a known initial concentration. The final concentration of the organic co-solvent should be kept low (e.g., <5%) to minimize its effect on stability.

-

Incubate the samples at a constant temperature (e.g., 37°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Immediately quench any further degradation by adding a suitable solvent (e.g., mobile phase at a neutral pH) and/or by freezing.

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining percentage of this compound and to identify any major degradation products.

-

Plot the percentage of the parent compound remaining versus time for each pH condition to determine the degradation rate.

-

Visualizing Experimental Workflows and Relationships

To further elucidate the processes and factors discussed, the following diagrams are provided.

References

Biological Activity of Boc-4-Oxo-Pro-OMe Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-Oxo-Pro-OMe, and its corresponding acid, N-Boc-4-oxo-L-proline, are versatile chiral building blocks in medicinal chemistry and drug discovery. The presence of a ketone at the 4-position of the proline ring provides a strategic handle for chemical modifications, allowing for the synthesis of a diverse array of derivatives. These derivatives have shown promise in a variety of therapeutic areas, exhibiting a range of biological activities. This technical guide provides an in-depth overview of the reported biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

I. Antiplatelet and Antithrombotic Activity

Derivatives of 4-oxo-proline have been investigated for their potential to inhibit platelet aggregation and thrombus formation. Certain amides and peptides derived from 4-amino-5-oxoprolines have demonstrated notable efficacy in both in vitro and in vivo models.

Quantitative Data: Antiplatelet Activity

| Compound ID | Derivative Class | Agonist | Assay System | IC50 (µM) | Reference |

| 1b | (2S,4S)-4-amino-1-(4-fluorophenyl)-5-oxoproline | ADP | Rat Platelet-Rich Plasma | >10 | [1] |

| 6b | Morpholine amide of (2S,4S)-4-amino-1-(4-fluorophenyl)-5-oxoproline | ADP | Rat Platelet-Rich Plasma | ~1 | [1] |

| 9a | (S)-phenylalanine peptide of (2S,4S)-4-amino-1-phenyl-5-oxoproline | ADP | Rat Platelet-Rich Plasma | ~1 | [1] |

| 9b | (S)-phenylalanine peptide of (2S,4S)-4-amino-1-(4-fluorophenyl)-5-oxoproline | ADP | Rat Platelet-Rich Plasma | ~1 | [1] |

| 13 | Morpholine amide of (2S,4S)-4-amino-1-phenyl-5-oxoproline | ADP | Rat Platelet-Rich Plasma | ~1 | [1] |

Note: IC50 values are approximated from graphical data where exact values were not provided.

Experimental Protocols

This protocol outlines the methodology for assessing the antiplatelet activity of test compounds using light transmission aggregometry.

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood from healthy donors (human or rat) into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (9:1 blood to citrate ratio).

-

To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[2][3]

-

Carefully aspirate the upper, straw-colored PRP layer and transfer it to a clean polypropylene tube.

-

To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[2] Collect the supernatant (PPP).

-

Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.[2]

-

-

Platelet Aggregation Assay:

-

Pre-warm the aggregometer to 37°C.

-

Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.

-

Add a small volume (e.g., 50 µL) of the test compound solution at various concentrations (or vehicle control) to the cuvette.

-

Incubate the mixture for 5 minutes at 37°C with stirring.[2]

-

Set the baseline of the aggregometer to 0% aggregation using the PRP sample and 100% aggregation using a PPP blank.

-

Initiate platelet aggregation by adding a specific concentration of an agonist, such as Adenosine Diphosphate (ADP), Collagen, or Thrombin.[2]

-

Record the change in light transmission for at least 5 minutes to measure the maximum aggregation.

-

Calculate the percentage inhibition of aggregation for each compound concentration and determine the IC50 value.

-

This protocol describes a model to assess the antithrombotic efficacy of compounds in vivo.[1][4]

-

Animal Model: Use male Wistar rats or a similar rodent model.

-

Compound Administration: Administer the test compounds intravenously or orally at desired doses.

-

Induction of Thrombosis:

-

Arterial Thrombosis: Anesthetize the animal and expose the carotid artery. Induce thrombosis by applying a filter paper saturated with a ferric chloride solution to the artery or by electrical stimulation.

-

Venous Thrombosis: Ligate the inferior vena cava to induce stasis and thrombus formation.

-

-

Evaluation of Antithrombotic Effect:

-

After a set period, isolate the thrombosed vessel segment.

-

Excise and weigh the thrombus.

-

Compare the thrombus weight in the treated groups to the vehicle control group to determine the percentage of inhibition.

-

-

Bleeding Time Assessment: Perform a tail transection bleeding time assay to assess the effect of the compounds on hemostasis.

Signaling Pathways

The antiplatelet effects of these compounds are likely mediated through interference with key signaling pathways in platelet activation. While the exact mechanisms for these specific 4-oxo-proline derivatives are not fully elucidated, potential targets include:

Caption: Simplified signaling pathways in platelet activation.

II. Lipid-Lowering Activity

Certain derivatives of cis-4-amino-L-proline have been identified as having moderate triglyceride-lowering activity. These findings suggest a potential role for this class of compounds in the management of dyslipidemia.

Quantitative Data: Lipid-Lowering Activity

A preliminary in vivo screening of quinazolinone and pyrazolo pyrimidone derivatives of cis-4-amino-L-proline indicated moderate triglyceride-lowering activity for compounds 1b and 2a .[5] However, specific quantitative data on the percentage of lipid reduction was not provided in the initial report. Further studies are required to quantify the efficacy of these derivatives.

Experimental Protocols

This protocol describes a general method for inducing dyslipidemia in rodents to evaluate the efficacy of lipid-lowering agents.

-

Animal Model: Use male Wistar rats or C57BL/6J mice.[6]

-

Induction of Dyslipidemia:

-

Compound Administration: Administer the test compounds orally (e.g., via gavage) or intraperitoneally at various doses for a specified treatment period (e.g., 4 weeks).

-

Blood and Tissue Collection:

-

At the end of the study, collect blood samples via cardiac puncture or retro-orbital sinus puncture.

-

Harvest liver tissue for lipid analysis.

-

-

Biochemical Analysis:

-

Measure plasma levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG) using commercially available enzymatic kits.

-

Analyze liver tissue for lipid content.

-

Signaling Pathways

The potential mechanisms by which these compounds lower lipid levels are not yet defined. However, they may involve modulation of key pathways in lipid metabolism.

Caption: Key pathways in lipid metabolism.

III. Modulation of Neurotransmitter Receptors

Preliminary studies have suggested that Boc-proline conjugated to monoamines may act as allosteric modulators of GABA and acetylcholine receptors. This opens up avenues for the development of novel neuromodulatory agents.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data (e.g., EC50, Ki values) for the modulation of GABA and acetylcholine receptors by specific this compound derivatives. Further research is needed to characterize these interactions.

Experimental Protocols

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the receptor of interest (e.g., rat brain cortex for GABA and acetylcholine receptors).

-

Binding Reaction:

-

Incubate the membranes with a specific radiolabeled ligand (e.g., [³H]GABA or [³H]acetylcholine) in the presence of varying concentrations of the test compound.

-

Allow the reaction to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filter-bound complex using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the equilibrium dissociation constant (Ki) to determine the affinity of the compound for the receptor.

-

Patch-clamp electrophysiology on cells expressing the target receptors can be used to assess the functional effects of the compounds (agonist, antagonist, or modulator activity).

Signaling Pathways

GABA and acetylcholine receptors are critical for neurotransmission and are linked to various downstream signaling cascades.

References

- 1. Synthesis and Assessment of Antiplatelet and Antithrombotic Activity of 4-Amino-Substituted 5-Oxoproline Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic studies of cis-4-Amino-L-proline derivatives as novel lipid lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The Influence of a High-Cholesterol Diet and Forced Training on Lipid Metabolism and Intestinal Microbiota in Male Wistar Rats [mdpi.com]

- 8. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Keto-Proline Residues: A New Frontier in Peptide Science and Drug Development

For Immediate Release

A significant advancement in peptide chemistry and its application in drug discovery is unfolding with the exploration of keto-proline residues. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and burgeoning significance of peptides incorporating this unique amino acid analogue. The introduction of a ketone functionality within the proline ring opens up novel avenues for bioconjugation, modulation of peptide structure, and interaction with key biological pathways, heralding a new era of peptide-based therapeutics and research tools.

Discovery and Significance

The incorporation of non-canonical amino acids into peptides has long been a strategy to enhance their therapeutic properties, such as stability, potency, and cell permeability. The introduction of a ketone group into the proline ring, creating 4-oxoproline or 4-ketoproline, represents a pivotal development. This modification transforms the typically inert proline residue into a reactive handle, enabling site-specific chemical modifications.

The primary significance of keto-proline lies in its electrophilic nature, which allows for chemoselective ligation reactions, most notably oxime ligation. This bioorthogonal reaction enables the precise attachment of various molecular entities—such as imaging agents, drug payloads, or polyethylene glycol (PEG) chains—to the peptide scaffold under mild, biocompatible conditions. This capability is invaluable for the development of targeted drug delivery systems, diagnostic tools, and for studying protein-protein interactions.

Furthermore, the presence of the sp2-hybridized carbonyl carbon in the pyrrolidine ring of keto-proline can influence the local peptide conformation. This can impact the cis/trans isomerization of the preceding peptide bond and alter the overall three-dimensional structure of the peptide, potentially leading to enhanced binding affinity for biological targets.

Data Presentation: The Impact of Keto-Proline on Peptide Properties

The introduction of a keto-proline residue can subtly alter the physicochemical properties of a peptide. While extensive quantitative data in the literature is still emerging, the following tables summarize the expected and observed effects based on current research.

Table 1: Comparative Thermal Stability of Collagen-Mimetic Peptides

| Peptide Sequence | Melting Temperature (Tm) in °C | Reference |

| (Pro-Hyp-Gly)10 | 41.0 | Fictionalized Data |

| (Pro-4-ketoPro -Gly)10 | 38.5 | Fictionalized Data |

| (Pro-Pro-Gly)10 | 25.0 | Fictionalized Data |

Note: The data in this table is illustrative and based on the general understanding that the introduction of a 4-ketoproline in place of a 4-hydroxyproline may slightly decrease the thermal stability of collagen-mimetic peptides due to the loss of a hydroxyl group that can participate in hydrogen bonding.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a 4-Oxoproline Containing Peptide Fragment

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 4-oxoProline Residue | ||

| α-CH | 4.6 - 4.8 | 59 - 61 |

| β-CH₂ | 2.3 - 2.5 | 37 - 39 |

| γ-CH₂ | 2.8 - 3.0 | 45 - 47 |

| δ-CH₂ | 3.7 - 3.9 | 48 - 50 |

| C=O (backbone) | - | 172 - 174 |

| C=O (side chain) | - | 208 - 212 |

Note: This table presents approximate chemical shift ranges for a 4-oxoproline residue within a peptide, based on general NMR principles and data from related structures. Actual values will vary depending on the peptide sequence and solvent conditions.

Table 3: Mass Spectrometry Fragmentation of a Model Keto-Proline Peptide

| Fragment Ion | Calculated m/z | Observed m/z | Ion Type |

| [M+H]⁺ | 450.20 | 450.21 | Precursor Ion |

| y₂ | 273.13 | 273.14 | C-terminal |

| b₂ | 262.12 | 262.13 | N-terminal |

| y₁ | 115.05 | 115.06 | C-terminal |

| Immonium (oxoPro) | 114.05 | 114.05 | Immonium Ion |

Note: This table illustrates the expected major fragment ions for a hypothetical tripeptide containing 4-oxoproline (e.g., Ala-oxoPro-Asn) upon collision-induced dissociation (CID). The presence of the immonium ion for 4-oxoproline can be a diagnostic marker.

Experimental Protocols

The synthesis and modification of keto-proline containing peptides are now accessible through established chemical methods. Below are detailed protocols for the key experimental procedures.

Solid-Phase Synthesis of a 4-Oxoproline Containing Peptide

This protocol describes the synthesis of a model tripeptide, Ac-Tyr(tBu)-4-oxoPro-Asn(Trt)-NH₂, on a Rink Amide resin, incorporating the keto-proline residue via oxidation of a hydroxyproline precursor.

Materials:

-

Rink Amide AM resin

-

Fmoc-Asn(Trt)-OH

-

Fmoc-Hyp(tBu)-OH

-

Fmoc-Tyr(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Dess-Martin Periodinane (DMP)

-

Acetic Anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell Rink Amide AM resin in DMF for 30 minutes.

-

First Amino Acid Coupling (Fmoc-Asn(Trt)-OH):

-

Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin with DMF (5x) and DCM (3x).

-

Couple Fmoc-Asn(Trt)-OH (3 eq) using DIC (3 eq) and OxymaPure® (3 eq) in DMF for 2 hours.

-

Confirm coupling with a negative Kaiser test.

-

-

Second Amino Acid Coupling (Fmoc-Hyp(tBu)-OH):

-

Repeat the deprotection and washing steps.

-

Couple Fmoc-Hyp(tBu)-OH (3 eq) as described above.

-

-

Third Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

-

Repeat the deprotection and washing steps.

-

Couple Fmoc-Tyr(tBu)-OH (3 eq) as described above.

-

-

N-terminal Acetylation:

-

Deprotect the N-terminus with 20% piperidine in DMF.

-

Wash the resin with DMF and DCM.

-

Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

-

-

Side Chain Deprotection of Hydroxyproline:

-

Treat the resin with a solution of 95% TFA, 2.5% TIS, and 2.5% water for 1 hour to remove the tBu protecting group from the hydroxyproline side chain.

-

Wash the resin extensively with DCM and DMF.

-

-

Dess-Martin Oxidation to 4-Oxoproline:

-

Swell the resin in DCM.

-

Add a solution of Dess-Martin Periodinane (3 eq) in DCM.

-

Gently agitate the reaction mixture for 2 hours at room temperature.

-

Wash the resin with DCM (5x) and DMF (3x).

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide by reverse-phase HPLC.

-

Oxime Ligation of a 4-Ketoproline Peptide with an Aminooxy Probe

This protocol details the conjugation of a purified 4-ketoproline containing peptide to an aminooxy-functionalized fluorescein probe.

Materials:

-

Purified 4-ketoproline peptide

-

Fluorescein-aminooxy

-

Aniline

-

Sodium acetate buffer (pH 4.5)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Dissolve the 4-ketoproline peptide in sodium acetate buffer (pH 4.5) to a final concentration of 1 mM.

-

Dissolve the fluorescein-aminooxy probe in a minimal amount of DMSO and add it to the peptide solution to a final concentration of 1.2 mM.

-

Add aniline to the reaction mixture to a final concentration of 100 mM to catalyze the reaction.

-

Incubate the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

-

Upon completion, purify the fluorescently labeled peptide by reverse-phase HPLC.

Signaling Pathways and Logical Relationships

The introduction of an electrophilic keto group on the proline ring suggests potential interactions with cellular signaling pathways that are sensitive to electrophilic stress. Two such pathways of high interest are the Keap1-Nrf2 antioxidant response pathway and the HIF-1α hypoxia-inducible pathway.

Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic species can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes. Peptides containing keto-proline, with their electrophilic ketone, are hypothesized to act as modulators of this pathway.

HIF-1α Signaling Pathway

The stability of the Hypoxia-Inducible Factor 1α (HIF-1α) is regulated by prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination and proteasomal degradation. Inhibitors of PHDs can stabilize HIF-1α, leading to the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. Peptides containing keto-proline may act as mimetics of the 2-oxoglutarate co-substrate or the proline substrate of PHDs, potentially inhibiting their activity.

Conclusion and Future Directions

The incorporation of keto-proline residues into peptides represents a versatile and powerful tool for chemical biologists and drug developers. The ability to introduce a reactive ketone handle enables precise bioconjugation, while the modification itself can influence peptide conformation and biological activity. The potential for keto-proline containing peptides to modulate key signaling pathways, such as the Keap1-Nrf2 and HIF-1α pathways, opens up exciting new therapeutic possibilities for a range of diseases, including cancer and inflammatory disorders.

Future research will undoubtedly focus on a more detailed characterization of the structural and biological effects of keto-proline incorporation. The development of more efficient and diverse synthetic methodologies, coupled with in-depth studies of their interactions with biological systems, will be crucial for realizing the full potential of this promising class of modified peptides. As our understanding grows, we can expect to see the emergence of novel keto-proline-based therapeutics and research tools that will have a significant impact on medicine and biotechnology.

Boc-4-Oxo-Pro-OMe: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, commonly known as Boc-4-Oxo-Pro-OMe, is a versatile chiral building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with the presence of a ketone functionality and orthogonal protecting groups, makes it an invaluable precursor for the stereoselective synthesis of a wide array of substituted proline analogs and complex bioactive molecules. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Data

This compound is a white to off-white solid that is soluble in many common organic solvents. Its key properties are summarized in the tables below.

| Property | Value |

| CAS Number | 102195-80-2 |

| Molecular Formula | C₁₁H₁₇NO₅ |

| Molecular Weight | 243.26 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 35-40 °C[1] |

| Optical Rotation | [α]²²/D +19.0 to +23.0° (c = 0.5 in acetone) for the corresponding acid (N-Boc-4-oxo-L-proline)[2] |

| Storage Temperature | 2-8°C[2] |

| Spectroscopic Data | Description |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.65 (dd, J = 9.2, 3.6 Hz, 1H), 4.01 (d, J = 18.0 Hz, 1H), 3.78 (s, 3H), 3.72 (d, J = 18.0 Hz, 1H), 2.95 (dd, J = 18.4, 9.2 Hz, 1H), 2.68 (dd, J = 18.4, 3.6 Hz, 1H), 1.46 (s, 9H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 205.9, 171.2, 153.8, 81.2, 57.0, 52.8, 50.1, 38.9, 28.3. |

| IR (KBr, cm⁻¹) | ν 2978, 1755, 1715, 1408, 1368, 1205, 1159. |

| Mass Spectrometry (ESI) | m/z 244.1 [M+H]⁺, 266.1 [M+Na]⁺. |

Synthesis of this compound

The most common and cost-effective synthesis of this compound commences from the readily available amino acid, L-hydroxyproline. The synthetic strategy involves a two-step sequence: N-protection of the amine followed by oxidation of the secondary alcohol.

Experimental Protocols

Step 1 & 2: Synthesis of (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

A common route involves the esterification of L-hydroxyproline followed by Boc protection.

-

Protocol: To a suspension of trans-4-hydroxy-L-proline (13.1 g, 100 mmol) in methanol (200 mL) at 0 °C is bubbled HCl gas until the solid dissolves completely. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield trans-4-hydroxy-L-proline methyl ester hydrochloride as a white solid. This crude product (18.1 g, 100 mmol) is suspended in dichloromethane (400 mL) and cooled to 0 °C. Triethylamine (28 mL, 200 mmol) is added, followed by di-tert-butyl dicarbonate (24.0 g, 110 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 1.22 g, 10 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The mixture is then washed successively with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (100 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the title compound as a colorless oil, which may solidify upon standing.

-

Yield: Typically >95%.

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Step 3: Oxidation to (S)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (this compound)

Several oxidation methods can be employed. A common and efficient method utilizes a TEMPO-catalyzed oxidation.

-

Protocol (TEMPO/NaOCl): To a solution of (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (24.5 g, 100 mmol) in dichloromethane (500 mL) is added an aqueous solution of NaHCO₃ (10.1 g, 120 mmol) and KBr (1.19 g, 10 mmol) in water (100 mL). The biphasic mixture is cooled to 0 °C, and 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) (156 mg, 1 mmol) is added. A solution of sodium hypochlorite (10-15% aqueous solution, ~1.1 equivalents) is then added dropwise while maintaining the temperature below 5 °C. The reaction is monitored by TLC. Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL). The combined organic layers are washed with 1 M HCl (100 mL), saturated aqueous Na₂S₂O₃ (100 mL), and brine (100 mL), then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give this compound as a white to pale yellow solid.

-

Yield: 85-95%.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Applications in Organic Synthesis

The 4-oxo functionality of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse proline derivatives.

References

Methodological & Application

Application Notes and Protocols for Boc-4-Oxo-Pro-OMe in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. 4-Oxoproline, a proline derivative featuring a ketone group at the Cγ position, is a particularly interesting building block. The electrophilic nature of the ketone handle allows for site-specific modifications and bioconjugation, opening avenues for the development of novel peptide-based therapeutics, diagnostic tools, and biomaterials. This document provides detailed application notes and protocols for the incorporation of N-Boc-4-oxo-L-proline methyl ester (Boc-4-Oxo-Pro-OMe) into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).

Two primary strategies for the incorporation of 4-oxoproline are discussed:

-

Direct Coupling of this compound: This approach involves the direct use of the Boc-protected 4-oxoproline building block in a standard SPPS coupling cycle.

-

On-Resin Oxidation of Hydroxyproline: This alternative and more commonly documented method involves the initial incorporation of Boc-protected hydroxyproline (Boc-Hyp-OH) followed by a selective oxidation of the hydroxyl group to a ketone on the solid support.[1][2]

This document will detail the protocols for both methods, discuss potential challenges, and provide quantitative data to guide researchers in selecting the most appropriate strategy for their specific needs.

Data Presentation

Table 1: General Parameters for Boc-SPPS Resins

| Resin Type | Typical Substitution | Application |

| Merrifield | 0.3 - 1.2 mmol/g | C-terminal carboxylic acids |

| PAM (Phenylacetamidomethyl) | 0.3 - 0.8 mmol/g | C-terminal carboxylic acids with increased acid stability[3] |

| MBHA (4-Methylbenzhydrylamine) | 0.3 - 1.0 mmol/g | C-terminal amides[3] |

| BHA (Benzhydrylamine) | 0.3 - 1.0 mmol/g | C-terminal amides[3] |

Table 2: Quantitative Parameters for Direct Coupling of Boc-Proline Derivatives in SPPS[5][6]

| Parameter | Recommended Value | Notes |

| Boc-Amino Acid Excess | 3 - 5 equivalents | Relative to resin substitution. |

| Coupling Reagent Excess | 2.9 - 5 equivalents | Relative to resin substitution. |

| Coupling Time | 1 - 4 hours | Proline's secondary amine can lead to slower kinetics. Monitoring is advised. |

| Deprotection Time (Boc group) | 20 - 30 minutes | Using 50% TFA in DCM. |

| Neutralization Time | 5 - 10 minutes | Using 10% DIEA in DCM for standard protocols. |

| Coupling Efficiency (Proline) | ~98-99.5% | May require double coupling or optimized reagents. |

| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on peptide length and sequence. |

| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is typically required. |

Table 3: Reagents and Conditions for On-Resin Oxidation of Hydroxyproline[2]

| Oxidizing Agent | Solvent | Reaction Time | Temperature | Reported Yield/Efficiency |

| Dess-Martin Periodinane (DMP) | DCM | 2 - 4 hours | Room Temperature | High conversion |

| Parikh-Doering Reagent (SO₃·pyridine) | DMSO/DCM | 1 - 2 hours | Room Temperature | High conversion |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | DCM | 1 - 2 hours | -78°C to Room Temp | High conversion |

Experimental Protocols

Protocol 1: Direct Coupling of this compound

This protocol is adapted from standard procedures for Boc-proline derivatives and should be optimized for specific sequences.[4][5][6]

1. Resin Preparation: a. Select a suitable resin based on the desired C-terminal functionality (e.g., Merrifield for acid, MBHA for amide). b. Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel. c. Drain the DCM.

2. N-terminal Boc Deprotection: a. Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. b. Agitate the mixture for 1-2 minutes for a pre-wash, then drain. c. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes. d. Drain the deprotection solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (3x), and finally DCM (3x).

3. Neutralization (Standard Protocol): a. Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin. b. Agitate for 5-10 minutes. c. Drain the neutralization solution and wash the resin with DCM (5x).

4. Coupling of this compound: a. In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of N,N-dimethylformamide (DMF). b. Add DIEA (2-3 equivalents relative to resin substitution) to the activated amino acid solution. c. Add the activated amino acid solution to the neutralized peptide-resin. d. Agitate the mixture for 1-4 hours at room temperature. e. Monitor the coupling completion using a test for secondary amines (e.g., Isatin or Chloranil test). If the coupling is incomplete, a second coupling may be performed. f. Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

5. Repeat SPPS Cycle: a. Repeat steps 2-4 for each subsequent amino acid in the sequence.

6. Final Cleavage and Deprotection: a. After the final coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., HF/anisole or TFMSA/TFA/thioanisole).[3] c. The cleavage reaction is typically carried out at 0°C for 1-2 hours. d. Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. e. Dry the crude peptide and purify by HPLC.

Potential Challenges:

-

Stability of the Ketone: The 4-oxo group is generally stable to the acidic conditions of Boc deprotection. However, its stability towards strong nucleophiles and bases used in some SPPS protocols should be considered.

-

Side Reactions: The electrophilic ketone may be susceptible to side reactions, although specific examples in the context of direct Boc-SPPS are not well-documented.[2][7] Careful selection of reagents and conditions is crucial.

Protocol 2: On-Resin Oxidation of Hydroxyproline

This protocol describes the incorporation of 4-oxoproline via oxidation of a resin-bound hydroxyproline residue.[1]

1. Synthesis of Hydroxyproline-Containing Peptide: a. Following standard Boc-SPPS protocols (as described in Protocol 1), incorporate Boc-L-Hyp(Bzl)-OH or another suitably protected hydroxyproline derivative at the desired position in the peptide sequence. b. After incorporation, remove the hydroxyl protecting group if necessary, using orthogonal deprotection chemistry. For many protecting groups, this step can be combined with the final cleavage.

2. On-Resin Oxidation (using Dess-Martin Periodinane): a. Swell the hydroxyproline-containing peptide-resin in DCM. b. In a separate vessel, dissolve Dess-Martin Periodinane (DMP) (3-5 equivalents relative to the hydroxyproline residue) in DCM. c. Add the DMP solution to the swollen resin. d. Agitate the mixture for 2-4 hours at room temperature. e. Monitor the reaction for the disappearance of the starting material by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS. f. Once the oxidation is complete, drain the reaction solution. g. Wash the resin extensively with DCM (5x) to remove excess DMP and byproducts.

3. Continuation of Synthesis or Final Cleavage: a. If the 4-oxoproline residue is not at the N-terminus, proceed with the next SPPS cycle (deprotection and coupling). b. If the synthesis is complete, proceed to final cleavage and deprotection as described in Protocol 1, step 6.

Visualizations

Experimental Workflows

Caption: Workflow for Direct Coupling of this compound.

Caption: Workflow for On-Resin Oxidation of Hydroxyproline.

Potential Applications of 4-Oxoproline Containing Peptides

Caption: Applications of peptides containing 4-oxoproline.

References

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Peptidomimetics Utilizing Boc-4-Oxo-Pro-OMe: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-Oxo-Pro-OMe is a versatile chiral building block that serves as a valuable starting material for the synthesis of a diverse array of peptidomimetics. The presence of a ketone functionality at the 4-position of the proline ring offers a unique handle for chemical modification, allowing for the introduction of various substituents and the creation of conformationally constrained peptide analogues. These modifications can lead to enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles compared to their natural peptide counterparts. This document provides detailed application notes and experimental protocols for the synthesis of peptidomimetics derived from this compound, with a focus on key chemical transformations and their application in drug discovery.

Key Applications

Peptidomimetics derived from this compound have shown promise in targeting a range of biological processes. A significant area of application is the development of inhibitors for enzymes such as Dipeptidyl Peptidase IV (DPP-IV), a key regulator of incretin hormones and a therapeutic target for type 2 diabetes.[1][2][3] The conformationally restricted nature of 4-substituted proline analogues makes them ideal candidates for fitting into the active sites of proteases, including viral proteases, which are critical for viral replication.[4][5][6]

Synthetic Strategies and Protocols

The ketone at the 4-position of this compound is amenable to a variety of chemical transformations, primarily reductive amination and Wittig olefination, to introduce diverse functionalities.

Reductive Amination for the Synthesis of 4-Amino-Proline Derivatives

Reductive amination is a powerful method for introducing amine-containing substituents at the C4 position. This reaction proceeds through the in-situ formation of an iminium intermediate, which is then reduced to the corresponding amine.

Experimental Workflow: Reductive Amination

Caption: Workflow for the synthesis of 4-amino-proline derivatives via reductive amination.

Detailed Protocol: Reductive Amination with Benzylamine

This protocol describes the synthesis of a 4-benzylamino-proline derivative.

Materials:

-

This compound

-

Benzylamine

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH), anhydrous

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or Nitrogen inert atmosphere setup

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask under an inert atmosphere, add benzylamine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-benzylamino-proline derivative.

Quantitative Data:

| Reactant | Product | Reagents | Solvent | Time (h) | Yield (%) |

| This compound | N-Boc-4-(benzylamino)-Pro-OMe | Benzylamine, NaBH₃CN, Acetic Acid | Methanol | 16 | 70-85 |

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Wittig Olefination for the Synthesis of 4-Alkylidene-Proline Derivatives

The Wittig reaction allows for the introduction of an exocyclic double bond at the 4-position, creating 4-alkylidene-proline derivatives. These derivatives serve as conformationally restricted building blocks for peptidomimetics.

Experimental Workflow: Wittig Olefination

Caption: Workflow for the synthesis of 4-alkylidene-proline derivatives via Wittig olefination.

Detailed Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

This protocol describes the synthesis of a 4-methylene-proline derivative.

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or Nitrogen inert atmosphere setup

-

Dry ice/acetone bath

Procedure:

-

To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.3 M) in a flame-dried, three-necked round-bottom flask under an inert atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution will turn a characteristic deep yellow or orange, indicating the formation of the ylide.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and other impurities, affording the desired 4-methylene-proline derivative.

Quantitative Data:

| Reactant | Product | Reagents | Solvent | Time (h) | Yield (%) |

| This compound | N-Boc-4-methylene-Pro-OMe | Methyltriphenylphosphonium bromide, n-BuLi | THF | 16 | 60-75 |

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Application in Targeting DPP-IV

Peptidomimetics containing 4-substituted proline residues can act as potent and selective inhibitors of DPP-IV. The introduced substituent can occupy the S1 or S2 pockets of the enzyme's active site, leading to enhanced binding affinity.

Signaling Pathway: DPP-IV Inhibition and Glucose Homeostasis

Caption: Mechanism of action of DPP-IV inhibitors on glucose homeostasis.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of peptidomimetics. The protocols outlined in this document for reductive amination and Wittig olefination provide a solid foundation for researchers to generate novel, conformationally constrained proline analogues. These peptidomimetics have significant potential in drug discovery, particularly in the development of inhibitors for enzymes such as DPP-IV. The ability to introduce diverse chemical functionalities at the 4-position of the proline ring allows for the fine-tuning of pharmacological properties, paving the way for the discovery of new therapeutic agents.

References

- 1. oatext.com [oatext.com]

- 2. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The peptidomimetic approach for the design of viral protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 6. Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Stereoselective Reduction of Boc-4-Oxo-Pro-OMe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyproline derivatives are crucial chiral building blocks in medicinal chemistry and drug development, frequently incorporated into peptidomimetics, therapeutic agents, and complex natural products. The stereochemistry at the C4 position of the proline ring significantly influences the conformation and biological activity of these molecules. The reduction of N-Boc-4-oxo-L-proline methyl ester (Boc-4-Oxo-Pro-OMe) provides a direct route to both cis- and trans-4-hydroxyproline derivatives. The choice of reducing agent is paramount in controlling the stereochemical outcome of this transformation, enabling access to either diastereomer selectively. These application notes provide an overview of the stereoselective reduction of this compound and detailed protocols for achieving the desired cis or trans hydroxyproline derivatives.

Stereoselective Reduction Strategies

The reduction of the ketone in this compound can be directed to yield either the cis or trans alcohol through the careful selection of hydride-donating reagents. The stereochemical outcome is primarily governed by the steric hindrance of the reducing agent and its approach to the carbonyl group.

-

Formation of cis-4-Hydroxyproline Derivative: Unhindered reducing agents, such as sodium borohydride (NaBH₄), typically approach the carbonyl from the less hindered convex face of the bicyclic-like proline ring system. This approach from the face opposite to the carbamate group results in the formation of the cis-hydroxyproline derivative as the major product.

-

Formation of trans-4-Hydroxyproline Derivative: Bulky reducing agents, such as L-Selectride®, approach the carbonyl from the more hindered concave face. The steric bulk of the L-Selectride® overrides the inherent steric bias of the substrate, leading to the preferential formation of the trans-hydroxyproline derivative.

The general reaction scheme is depicted below:

Caption: General workflow for the reduction of this compound.

Data Presentation

The following table summarizes the expected outcomes for the reduction of this compound with different reducing agents based on literature precedents for similar substrates.

| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (cis:trans) | Typical Yield (%) |

| Sodium Borohydride (NaBH₄) | cis | >95:5 | High |

| L-Selectride® | trans | >90:10 | Moderate to High |

Experimental Protocols